![molecular formula C8H11N B589687 N-Benzyl-1,1,1-trideuteriomethanamine CAS No. 122025-09-6](/img/structure/B589687.png)
N-Benzyl-1,1,1-trideuteriomethanamine
Overview
Description
N-Benzyl-1,1,1-trideuteriomethanamine (N-Bz-TDM) is an organic compound that is widely used in scientific research. It is a versatile compound that can be used for a variety of applications, ranging from synthesis to biochemical and physiological studies. N-Bz-TDM is a colorless, water-soluble compound that is stable under a wide range of temperatures and pH. It is also relatively non-toxic, making it a safe and effective compound for laboratory experiments.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
N-Methylbenzylamine-d3: is a crucial building block in the synthesis of various pharmaceutical intermediates. It is particularly valuable in the production of drugs such as antihistamines, antiviral agents, and antidepressants . The deuterium atoms can potentially enhance the metabolic stability of these drugs, making them more effective and longer-lasting in the body.
Chiral Resolution of Pharmaceuticals
The compound is used in the chiral resolution of pharmaceuticals. It can act as a chiral derivatization agent, allowing for the separation of enantiomers by preparative high-performance liquid chromatography . This is essential for the production of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to their racemic mixtures.
properties
IUPAC Name |
N-benzyl-1,1,1-trideuteriomethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRFSMVIUAEBX-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylbenzylamine-d3 |
Synthesis routes and methods I
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Synthesis routes and methods III
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Synthesis routes and methods IV
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